molecular formula C9H7NO2S B093287 3-Phenylthiazolidine-2,4-dione CAS No. 1010-53-3

3-Phenylthiazolidine-2,4-dione

Cat. No.: B093287
CAS No.: 1010-53-3
M. Wt: 193.22 g/mol
InChI Key: WTGPITKQSNYMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylthiazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4745. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Rearrangement to Chiral α-Ketoamides : 5-Phenylthiazolidine-2,4-diones can be converted to phenyl-α-ketoamides in basic media. This rearrangement offers potential for synthesizing chiral compounds, which are important in the development of pharmaceuticals and asymmetric catalysts (Munive et al., 2010).

  • Antimicrobial Activities : Some derivatives of 3-Phenylthiazolidine-2,4-dione show significant antimicrobial properties. Compounds synthesized from it exhibited notable antibacterial and antifungal activities, potentially opening avenues for new antibiotic and antifungal agents (Prakash et al., 2010).

  • Spectrophotometric Determination of Quinones : this compound reacts with quinones in an ammoniacal medium, providing a method for detecting and quantitatively determining quinones. This reaction is highly sensitive and selective, useful for analytical chemistry applications (Zaki & Abdel-Rehiem, 1984).

  • Synthesis of Oxazolidine-2,4-diones : Oxazolidine-2,4-diones, frequently found in biologically important compounds, can be synthesized using atmospheric carbon dioxide. This method offers an environmentally friendly approach to accessing these compounds (Zhang et al., 2015).

  • Aldose Reductase Inhibitors for Diabetes Treatment : Derivatives of Thiazolidine-2, 4-dione, including the 5-Arylthiazolidine-2,4-diones, have been studied as potent aldose reductase inhibitors. These compounds are significant for developing treatments for complications of diabetes (Sohda et al., 1982).

  • Anticonvulsive Properties : 3,5,5-Trimethyloxazolidine-2,4-dione, a related compound, has shown potent anticonvulsive action against drug-induced and electric shock-induced convulsions in experimental animals, comparing favorably to other anticonvulsants (Everett & Richards, 1944).

  • Polymer Science Applications : The compound has been used in the synthesis of novel polyureas through microwave-assisted rapid polycondensation reactions. These polymers have potential applications in various industrial fields (Mallakpour & Rafiee, 2004).

  • Serine Protease Inhibitors : N-Acyl and N-sulfonyloxazolidine-2,4-diones have been identified as potent pseudo-irreversible inhibitors of serine proteases. This discovery has implications for designing new drugs targeting various diseases (Santana et al., 2012).

Safety and Hazards

The safety data sheet for 3-Phenylthiazolidine-2,4-dione can be found on various chemical databases .

Future Directions

Thiazolidine-2,4-dione derivatives, including 3-Phenylthiazolidine-2,4-dione, have shown potential in various fields such as antimicrobial, antioxidant, and hypoglycemic agents . Future research could focus on exploring these potentials further.

Biochemical Analysis

Biochemical Properties

The 3-Phenylthiazolidine-2,4-dione moiety interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The availability of substitutions at the third and fifth positions of the this compound scaffold makes it a highly utilized and versatile moiety .

Cellular Effects

This compound has been reported to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation may be affected by these interactions .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-phenyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGPITKQSNYMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277902
Record name 3-Phenyl-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-53-3
Record name 2,3-thiazolidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYL-2,4-THIAZOLIDINEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Phenylthiazolidine-2,4-dione
Reactant of Route 2
3-Phenylthiazolidine-2,4-dione
Reactant of Route 3
3-Phenylthiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-Phenylthiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-Phenylthiazolidine-2,4-dione
Reactant of Route 6
3-Phenylthiazolidine-2,4-dione
Customer
Q & A

Q1: What are the recent advancements in synthesizing derivatives of 3-Phenylthiazolidine-2,4-dione, and what are their potential applications?

A: Recent research highlights the synthesis of novel 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones. These compounds, incorporating both thiazolidine-2,4-dione and pyrazole moieties, demonstrate promising antimicrobial activities. This synthetic approach expands the structural diversity of this compound derivatives, potentially leading to the development of new antimicrobial agents.

Q2: How does the structure of this compound derivatives influence their biological activity, particularly their antimicrobial properties?

A: While specific structure-activity relationships (SAR) for the newly synthesized 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones haven't been extensively elucidated in the provided literature, the presence of both thiazolidine-2,4-dione and pyrazole rings within the molecular structure is suggested to contribute to their antimicrobial activity. Further investigations into the SAR of these compounds are crucial to optimize their antimicrobial potency and explore other potential biological applications.

Q3: Beyond antimicrobial properties, what other research avenues are being explored with this compound and its derivatives?

A: Research explores the reaction of 5-benzylidene-3-phenylthiazolidine-2,4-dione with dimethyl hydrogen phosphite and tris(dimethylamino)phosphine. This investigation suggests potential applications of these derivatives in organophosphorus chemistry. Further exploration of these reactions could unveil novel synthetic routes and uncover new properties and applications for these compounds beyond the realm of medicinal chemistry.

  1. REACTION OF 1-PHENYL-3-METHYL-4-(P-(DIMETHYLAMINO)PHENYLIMINO)PYRAZOL-5-ONE AND 5-BENZYLIDENE-3-PHENYLTHIAZOLIDINE-2,4-DIONE WITH DIMETHYL HYDROGEN PHOSPHITE AND TRIS(DIMETHYLAMINO)PHOSPHINE (Link: )
  2. Synthesis and antimicrobial activities of some new 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones (Link: )

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.